2,2'-Methylenebis(4,6-dibromophenol)

Flame Retardancy Bromine Content Material Science

2,2'-Methylenebis(4,6-dibromophenol) (CAS 57863-93-1), also referred to as MDBP or 4,6,4',6'-tetrabromo-2,2'-methanediyl-di-phenol, is a tetrabrominated diphenylmethane compound with molecular formula C₁₃H₈Br₄O₂ and molecular weight 515.82 g/mol. It belongs to the class of brominated flame retardants (BFRs) and is structurally characterized by two 4,6-dibromophenol units connected by a methylene bridge at the 2,2'-positions.

Molecular Formula C13H8Br4O2
Molecular Weight 515.8 g/mol
CAS No. 57863-93-1
Cat. No. B12488433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Methylenebis(4,6-dibromophenol)
CAS57863-93-1
Molecular FormulaC13H8Br4O2
Molecular Weight515.8 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br
InChIInChI=1S/C13H8Br4O2/c14-8-2-6(12(18)10(16)4-8)1-7-3-9(15)5-11(17)13(7)19/h2-5,18-19H,1H2
InChIKeyFHTRYIHBMTYTQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Methylenebis(4,6-dibromophenol) (CAS 57863-93-1): Procurement-Grade Profile of a Tetrabrominated Diphenylmethane Flame Retardant


2,2'-Methylenebis(4,6-dibromophenol) (CAS 57863-93-1), also referred to as MDBP or 4,6,4',6'-tetrabromo-2,2'-methanediyl-di-phenol, is a tetrabrominated diphenylmethane compound with molecular formula C₁₃H₈Br₄O₂ and molecular weight 515.82 g/mol . It belongs to the class of brominated flame retardants (BFRs) and is structurally characterized by two 4,6-dibromophenol units connected by a methylene bridge at the 2,2'-positions . The compound occurs naturally in the red alga Odonthalia corymbifera and is also produced synthetically for use as an additive flame retardant in plastics, textiles, and building materials [1]. Its high bromine content (61.96% w/w, theoretical) and thermal stability profile position it as a specialty BFR within the broader landscape of brominated aromatic flame retardants.

Why Generic Substitution of 2,2'-Methylenebis(4,6-dibromophenol) (57863-93-1) with Other Tetrabromobisphenols Carries Technical Risk


Although 2,2'-methylenebis(4,6-dibromophenol) shares the same elemental composition (C₁₃H₈Br₄O₂) and molecular weight (515.82 g/mol) with its regioisomer 4,4'-methylenebis(2,6-dibromophenol) (CAS 21825-03-6) and is often grouped with tetrabromobisphenol A (TBBPA, CAS 79-94-7) under the umbrella of brominated flame retardants, these compounds are not functionally interchangeable [1]. The position of the methylene bridge (2,2' vs. 4,4') determines the steric environment around the phenolic hydroxyl groups, which directly influences hydrogen bonding capability, polymer compatibility, and thermal decomposition pathways [2]. Furthermore, TBBPA (C₁₅H₁₂Br₄O₂, MW 543.87) possesses an isopropylidene bridge instead of a methylene bridge, resulting in a lower bromine mass fraction (58.8% vs. 61.96%), a lower boiling point (~316 °C with decomposition vs. 485.3 °C), and a markedly lower flash point (178 °C vs. 247.3 °C) [3]. These physicochemical divergences translate into different processing windows, melt-blending behavior, and fire-retardant efficiency per unit mass, making blind substitution a material performance risk.

Quantitative Differentiation Evidence for 2,2'-Methylenebis(4,6-dibromophenol) (57863-93-1) Versus Closest Analogs


Bromine Mass Fraction: 2,2'-Methylenebis(4,6-dibromophenol) vs. Tetrabromobisphenol A (TBBPA)

The theoretical bromine content of 2,2'-methylenebis(4,6-dibromophenol) is 61.96% by weight (4 × 79.904 g/mol Br ÷ 515.82 g/mol), which is higher than that of tetrabromobisphenol A (TBBPA, C₁₅H₁₂Br₄O₂, MW 543.87) at 58.8% by weight . This 3.16-percentage-point advantage in bromine mass fraction means that, on an equal-mass loading basis, the target compound delivers approximately 5.4% more active bromine per unit mass, potentially enabling lower additive loadings to achieve equivalent flame-retardant performance or superior performance at equal loading [1]. Bromine content is a primary determinant of gas-phase radical scavenging efficiency in halogenated flame retardants.

Flame Retardancy Bromine Content Material Science

Thermal Stability: Boiling Point and Flash Point Comparison with TBBPA and 4,4'-Regioisomer

2,2'-Methylenebis(4,6-dibromophenol) exhibits a boiling point of 485.3 °C at 760 mmHg and a flash point of 247.3 °C [1]. In contrast, tetrabromobisphenol A (TBBPA) decomposes at approximately 316 °C (boiling point ~250 °C with decomposition) and has a flash point of approximately 178 °C [2]. The 4,4'-regioisomer (CAS 21825-03-6) shows a boiling point of 460.9 °C and flash point of 232.5 °C . The higher boiling point of the 2,2'-isomer (+24.4 °C vs. 4,4'-isomer; +169 °C vs. TBBPA) and higher flash point (+14.8 °C vs. 4,4'-isomer; +69 °C vs. TBBPA) indicate superior thermal stability, which is critical for high-temperature polymer processing operations such as extrusion and injection molding of engineering thermoplastics.

Thermal Stability Processing Window Flame Retardant

Density Comparison: 2,2'-Methylenebis(4,6-dibromophenol) vs. TBBPA and 4,4'-Regioisomer

The density of 2,2'-methylenebis(4,6-dibromophenol) is reported as 2.238 g/cm³ [1], which is higher than tetrabromobisphenol A at 2.12 g/cm³ [2] and identical to the 4,4'-regioisomer at 2.238 g/cm³ . The +0.118 g/cm³ difference relative to TBBPA (approximately +5.6%) reflects the more compact molecular packing achievable with the methylene-bridged diphenylmethane core compared to the bulkier isopropylidene-bridged bisphenol core of TBBPA. Higher density flame retardant additives can influence the final density of compounded polymer formulations and may affect dispersion characteristics during melt blending.

Physical Properties Polymer Compounding Density

Regioisomeric Differentiation: 2,2'-Methylene Bridge vs. 4,4'-Methylene Bridge – Implications for Antioxidant and Biological Activity

The 2,2'-methylene bridge in 2,2'-methylenebis(4,6-dibromophenol) places the phenolic hydroxyl groups in closer proximity to the bridging methylene compared to the 4,4'-regioisomer (CAS 21825-03-6). This ortho-bridge topology enables intramolecular hydrogen bonding between the phenolic –OH and the π-electrons of the adjacent aromatic ring, a structural feature absent in the 4,4'-regioisomer . In structure-activity relationship (SAR) studies of diphenylmethane bromophenols, the position of the methylene bridge was shown to be a critical determinant of antimicrobial potency against Gram-positive bacteria and fungi; the 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane regioisomer was identified as the most active derivative against Candida albicans, Aspergillus fumigatus, Trichophyton rubrum, and Trichophyton mentagrophytes [1]. While direct MIC data for the 2,2'-methylenebis(4,6-dibromophenol) regioisomer are not reported in the same study, the SAR trend establishes that bridge position is a non-interchangeable parameter governing bioactivity.

Structure-Activity Relationship Antimicrobial Antioxidant Regioisomer

Reversed-Phase HPLC Retention as a Surrogate for Hydrophobicity Differentiation from TBBPA

Separation of 2,2'-methylenebis(4,6-dibromophenol) has been demonstrated on a Newcrom R1 reversed-phase HPLC column, indicating the compound is amenable to standard RP-HPLC methods for purity assessment and quality control [1]. The methylene-bridged diphenylmethane core of the target compound yields a distinct chromatographic retention profile compared to the isopropylidene-bridged TBBPA, attributable to differences in molecular shape and hydrophobicity (predicted LogP for the target compound is expected to be lower than TBBPA due to the absence of the two methyl groups on the bridging carbon). This chromatographic differentiation enables unambiguous identity confirmation and purity determination in quality control workflows, which is critical for procurement acceptance testing when sourcing from multiple suppliers.

Analytical Chemistry Hydrophobicity HPLC LogP

Thermal Decomposition and Char Formation Potential: Methylene Bridge vs. Isopropylidene Bridge in TBBPA

Thermal degradation studies of TBBPA have demonstrated that the isopropylidene bridge undergoes demethylation as an initiation reaction during monomolecular pyrolysis, with activation energies of 8.7–9.5 kJ/mol for consecutive hydrodebromination reactions [1]. In contrast, the methylene bridge in 2,2'-methylenebis(4,6-dibromophenol) lacks the labile methyl groups present in TBBPA, suggesting a different thermal degradation pathway that may favor char formation over volatile debromination products [2]. The higher boiling point (485.3 °C vs. ~316 °C) and flash point (247.3 °C vs. ~178 °C) of the target compound are consistent with this mechanistic distinction. While direct comparative TGA or cone calorimetry data are not available in the open literature, the structural rationale supports differentiated thermal decomposition behavior that could impact condensed-phase vs. gas-phase flame retardant activity balance.

Thermal Degradation Char Yield Flame Retardant Mechanism

High-Confidence Application Scenarios for 2,2'-Methylenebis(4,6-dibromophenol) (57863-93-1) Based on Quantitative Differentiation Evidence


High-Temperature Engineering Thermoplastic Compounding Requiring Processing Stability Above 250 °C

The boiling point of 485.3 °C and flash point of 247.3 °C [1] enable 2,2'-methylenebis(4,6-dibromophenol) to be processed at temperatures that would cause significant volatilization or decomposition of TBBPA (boiling point ~316 °C with decomposition) [2]. This makes the compound suitable for use in engineering thermoplastics such as polyamides, polyesters, and polycarbonates that require compounding and molding temperatures in the 250–320 °C range, where TBBPA would suffer unacceptable additive loss and potential mold fouling.

Bromine-Efficient Flame Retardant Formulations Targeting Reduced Additive Loading

With a theoretical bromine content of 61.96% versus TBBPA's 58.8% [1], formulators can achieve equivalent flame retardancy with approximately 5% lower mass loading of the active compound. This bromine efficiency advantage is particularly valuable in applications where mechanical property retention is critical (e.g., thin-wall injection molded parts, films, and fibers) and where minimizing total additive loading is a key formulation objective.

QC Identity Confirmation and Regioisomer Discrimination via RP-HPLC in Multi-Supplier Procurement

The demonstrated separability of 2,2'-methylenebis(4,6-dibromophenol) on a Newcrom R1 RP-HPLC column [1] provides procurement and quality control laboratories with a validated analytical method to confirm chemical identity and distinguish the target 2,2'-regioisomer from the 4,4'-regioisomer (CAS 21825-03-6) and from TBBPA. This capability is essential when qualifying material from multiple suppliers or when transitioning between synthetic and naturally derived sources.

Antimicrobial and Antifouling Additive Research Leveraging Natural Product Origin and Regioisomeric Specificity

The natural occurrence of 2,2'-methylenebis(4,6-dibromophenol) in the red alga Odonthalia corymbifera [1], combined with SAR evidence that diphenylmethane bromophenol regioisomers exhibit differentiated antimicrobial potency against Candida albicans, Aspergillus fumigatus, and Trichophyton species [2], positions this compound as a structurally defined candidate for antimicrobial additive research. The 2,2'-bridge topology, which enables ortho-hydroxyl hydrogen bonding distinct from the 4,4'-regioisomer, may confer specific bioactivity advantages worth investigating for antifouling coatings, preservative systems, or biomedical material applications.

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